Androst-4-ene-6,17-dione

Aromatase inhibition CYP19A1 Mechanism of action

Researchers requiring reversible aromatase inhibition for Lineweaver-Burk kinetics or enzyme recovery studies often lack access to pure competitive inhibitors distinct from suicide substrates. Androst-4-ene-6,17-dione (CAS 30122-70-4) fills this gap as a 3-deoxy-6-keto steroidal CYP19A1 inhibitor with purely competitive, reversible binding. • Competitive inhibitor with no time-dependent irreversible inactivation, unlike suicide substrate androst-4-ene-3,6,17-trione • 25.5-fold lower 19-oxygenation rate (2.0 vs. 51 pmol/min/mg) versus the 5-en-4-one regioisomer, resisting metabolic consumption by CYP19A1 • Substrate-dependent inhibition enables pathway-selective dissection of estrone versus estriol biosynthesis within a single chemotype

Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
Cat. No. B1252557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrost-4-ene-6,17-dione
Synonymsandrost-4-ene-6,17-dione
Molecular FormulaC19H26O2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC(=O)C4=CCCCC34C
InChIInChI=1S/C19H26O2/c1-18-9-4-3-5-15(18)16(20)11-12-13-6-7-17(21)19(13,2)10-8-14(12)18/h5,12-14H,3-4,6-11H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1
InChIKeyJISJLOKIFQHNNQ-IEVKOWOJSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androst-4-ene-6,17-dione: Compound Overview


Androst-4-ene-6,17-dione (CAS 30122-70-4) is a C19 steroidal aromatase (CYP19A1) inhibitor belonging to the 3-deoxy-6-keto androstene class. It is one of three regioisomers of androstenedione in which the canonical 3-keto group is absent and a 6-keto function is present, yielding a 4-en-6-one pharmacophore [1][2]. First characterized as a competitive inhibitor of human placental aromatase by Numazawa and colleagues, it has served as a catalytic probe for mapping the active-site binding pocket and as a key intermediate for the synthesis of mechanism-based (suicide) inactivators via epoxy derivatization [3][4].

Why Androst-4-ene-6,17-dione Cannot Be Substituted


Androst-4-ene-6,17-dione occupies a distinct pharmacophore space that is not functionally interchangeable with either the natural substrate androst-4-ene-3,17-dione, the suicide substrate androst-4-ene-3,6,17-trione (6-OXO/AT), or the 3-deoxy parent androst-4-en-17-one. The relocation of the carbonyl from C-3 to C-6 fundamentally alters the enzyme interaction: the 3-deoxy-6-keto scaffold produces purely competitive inhibition without the time-dependent irreversible inactivation characteristic of 3,6,17-trione suicide substrates [1][2]. Furthermore, among the three A,B-ring enone regioisomers (4-en-6-one, 5-en-4-one, and 5-en-7-one), the 4-en-6-one isomer exhibits the slowest rate of aromatase-mediated 19-oxygenation (2.0 pmol/min/mg protein versus 51 pmol/min/mg for the 5-en-4-one isomer), demonstrating that subtle positional changes in the enone system produce dramatic differences in metabolic handling by CYP19A1 [3]. Substitution with a generic aromatase inhibitor would thus compromise both mechanistic profile and metabolic fate.

Androst-4-ene-6,17-dione: Differentiation Evidence


Mechanism: Competitive vs. Suicide Inactivation

Androst-4-ene-6,17-dione functions as a purely competitive, reversible inhibitor of human placental aromatase, whereas the 3,6,17-trione analog (androst-4-ene-3,6,17-trione, also known as 6-OXO or AT) acts as a suicide substrate causing time-dependent irreversible inactivation. The parent 4-en-6-one compound itself does not cause time-dependent inactivation; only its 4β,5β-epoxy-19-oxo derivative (compound 11) confers mechanism-based inactivation with a kinact of 0.133 min⁻¹, and the 5β,6β-epoxy derivative (compound 13) with kinact of 0.100 min⁻¹, both requiring NADPH [1][2]. This mechanistic distinction is critical for applications where reversible target engagement is desired over permanent enzyme inactivation.

Aromatase inhibition CYP19A1 Mechanism of action Reversible vs. irreversible inhibition

19-Oxygenation Rate: Regioisomer Comparison

In a direct head-to-head comparison using human placental aromatase, the three regioisomers of androstenedione displayed markedly different rates of 19-oxygenation: androst-4-ene-6,17-dione (4-en-6-one 1a) was oxygenated at a rate of only 2.0 pmol/min/mg protein, while the 5-en-4-one isomer (androst-5-ene-4,17-dione, 2a) was oxygenated 25.5-fold faster at 51 pmol/min/mg, and the 5-en-7-one isomer (3a) was the slowest at 0.3 pmol/min/mg [1]. This quantifies the 4-en-6-one scaffold as a poor aromatase substrate compared to the 5-en-4-one isomer, a property that may correlate with reduced metabolic clearance of the inhibitor scaffold.

Aromatase substrate specificity 19-Hydroxylation Metabolic stability Steroid enone isomers

19-Methyl Requirement for Tight Binding

Conversion of the 17-keto parent androst-4-ene-6,17-dione (compound 4) to its 19-hydroxy analog (compound 6) markedly reduced competitive inhibition potency, and further conversion to the 17β-ol derivative (compound 5) decreased affinity still further. The 19-hydroxy steroids 6, 7, and 10 and the 19-oxo analogs 8 and 12 were all 'much poorer competitive inhibitors than their corresponding parent 19-methyl steroids' [1]. This establishes that the 19-methyl group is essential for the tight binding of the 4-en-6-one scaffold, a structural constraint not universally observed across all aromatase inhibitor chemotypes and relevant for medicinal chemistry derivatization strategies.

Structure-activity relationship 19-Methyl group Aromatase binding 19-Hydroxyandrost-4-ene-6,17-dione

3-Deoxy Scaffold Affinity Profile

The 3-deoxy steroid scaffold lacking a C-3 carbonyl retains high-affinity competitive inhibition of aromatase. The 6-unsubstituted 3-deoxy parent, androst-4-en-17-one (compound 1), has a reported Ki of 6.8 nM [1]. The 3-deoxy-6-keto compound (androst-4-ene-6,17-dione) introduces a polar 6-oxo group into this scaffold. In a parallel series of 6-substituted 3-deoxy analogs, the 6α-methyl derivative (18a) achieved Ki = 3.1 nM and the 6β-hydroxy derivative (5a) achieved Ki = 6.0 nM, both comparable to or better than the parent Ki of 6.8 nM, while 6α-oxygenated derivatives retained Ki values of 12–24 nM [1]. These data place the 3-deoxy-6-substituted scaffold within a high-affinity competitive inhibitor range (Ki ≈ 3–25 nM), in contrast to the androst-4-ene-3,6,17-trione suicide substrate which exhibits a weaker apparent Ki of approximately 430 nM [2].

3-Deoxyandrogens Aromatase Ki 6-Keto substitution Pharmacophore mapping

Substrate-Dependent Inhibition Profiles

When assayed against two different aromatase substrates, 3-deoxy steroids (including the androst-4-en-17-one parent scaffold) and 6-oxo steroids exhibited non-identical relative inhibitory activities based on Ki/Km ratios. The study compared inhibition of [³H]16α-hydroxyandrostenedione aromatization with inhibition of [³H]androstenedione aromatization, finding that the relative ranking of inhibitors changed depending on which substrate was used [1]. This substrate-dependence is a distinguishing feature of the 3-deoxy/6-oxo steroid class that is not observed with all aromatase inhibitor chemotypes, and it implies differential accessibility or orientation within the active site depending on whether the enzyme is processing the classical substrate (androstenedione) or the alternative substrate of the estriol biosynthesis pathway (16α-hydroxyandrostenedione).

Aromatase substrate selectivity 16α-Hydroxyandrostenedione Inhibitor profiling Estriol biosynthesis pathway

Androst-4-ene-6,17-dione: Key Applications


Reversible Competitive Aromatase Probing

Androst-4-ene-6,17-dione is the appropriate choice for aromatase inhibition studies where reversible target engagement is required, such as classical Lineweaver-Burk competitive inhibition analysis or protocols involving inhibitor washout and enzyme activity recovery. Unlike the suicide substrate androst-4-ene-3,6,17-trione (AT), which covalently and irreversibly inactivates aromatase with no recovery of enzyme activity, the parent 4-en-6-one scaffold produces purely competitive, reversible inhibition [1]. Its epoxy derivatives can subsequently be employed to introduce mechanism-based inactivation with defined kinact values of 0.100–0.133 min⁻¹ if irreversible inhibition is later desired within the same experimental series [2].

Metabolic Stability-Focused Inhibitor Design

For medicinal chemistry programs seeking aromatase inhibitor scaffolds resistant to enzyme-mediated metabolic turnover, androst-4-ene-6,17-dione provides a defined starting point. Its 19-oxygenation rate of 2.0 pmol/min/mg protein is 25.5-fold lower than the 5-en-4-one regioisomer (androst-5-ene-4,17-dione, 51 pmol/min/mg), establishing that the 4-en-6-one enone topology substantially resists the first step of aromatase-catalyzed oxidation [1]. This reduced metabolic handling by the target enzyme itself may translate into prolonged competitive blockade in cellular or tissue-based assays compared to the 5-en-4-one isomer, which is rapidly consumed by 19-hydroxylation.

19-Methyl-Dependent Binding & Active-Site Mapping

The strict dependence of binding affinity on the presence of the 19-methyl group—demonstrated by the marked loss of inhibitory potency upon 19-hydroxylation or 19-oxidation of the 4-en-6-one scaffold [1]—makes androst-4-ene-6,17-dione a valuable probe for mapping the hydrophobic 19-methyl binding pocket of aromatase. This structural constraint distinguishes the 3-deoxy-6-keto series from other aromatase inhibitor classes that may tolerate 19-modification, and positions the parent 19-methyl compound as the essential procurement choice when high-affinity competition is the experimental goal, as any 19-oxygenated derivative (whether purchased or generated metabolically) will exhibit substantially reduced target engagement.

Dual-Pathway Aromatase Profiling

Androst-4-ene-6,17-dione and its 3-deoxy/6-oxo structural class exhibit substrate-dependent inhibitory profiles: their relative potency ranking changes when assayed against 16α-hydroxyandrostenedione versus androstenedione [1]. This property enables pathway-selective pharmacological dissection of the two major estrogen biosynthesis routes (estrone from androstenedione; estriol from 16α-hydroxyandrostenedione) within a single inhibitor chemotype series. Researchers investigating tissue-specific or pregnancy-associated estrogen biosynthesis, where the 16α-hydroxy pathway predominates, can exploit this substrate-dependence to interrogate active-site accessibility differences between the two estrogen biosynthesis branches.

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